(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reagents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. This dual interaction mechanism contributes to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the fluorophenyl and hydroxyl groups.
Prolinol: Contains a hydroxyl group but lacks the fluorophenyl substitution.
Fluorophenylpyrrolidine: Similar structure but may differ in the position of the fluorophenyl group.
Uniqueness: (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the specific combination of the fluorophenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and development.
Biological Activity
(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol, with the CAS number 1567866-39-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H14FNO
- Molecular Weight : 195.23 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a fluorophenyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Notably, it has been studied for its potential as a ligand for the histamine H3 receptor, which is implicated in cognitive functions and various neurological disorders, including Alzheimer's disease .
Histamine H3 Receptor Affinity
Research indicates that compounds similar to this compound exhibit varying affinities for the H3 receptor. These interactions can modulate neurotransmitter release, impacting conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyrrolidine derivatives, including this compound. The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
Control | Ciprofloxacin | 2 |
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant inhibition of bacterial growth at concentrations that are not cytotoxic to human cells. For example, studies reported an IC50 value of approximately 200 nM against E. coli and other pathogens .
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated several pyrrole derivatives for their antibacterial activity using agar disc-diffusion methods. The results indicated that this compound had an MIC value of 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
- Neuropharmacological Effects : Research focusing on histamine receptor modulation revealed that compounds like this compound could influence neurotransmitter dynamics in neurological models, suggesting potential applications in treating cognitive disorders .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1 |
InChI Key |
XJARABCWDAAXPW-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC(=CC=C2)F |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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